

# 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene molecular weight and formula

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## Compound of Interest

Compound Name: 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

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An In-Depth Technical Guide to **1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene**: Properties, Synthesis, and Applications

## Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene**, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, reactivity, synthesis protocols, and strategic applications, grounding all claims in authoritative data.

## Core Molecular Profile and Physicochemical Properties

**1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene** is a halogenated aromatic compound distinguished by a unique substitution pattern that imparts significant reactivity and utility as a chemical building block.<sup>[1]</sup> The benzene ring is functionalized with three distinct groups: a bromomethyl group, a nitro group, and a trifluoromethyl group, located at positions 1, 4, and 2, respectively.<sup>[1]</sup> This specific arrangement is crucial to its chemical behavior.

The trifluoromethyl (-CF<sub>3</sub>) and nitro (-NO<sub>2</sub>) groups are potent electron-withdrawing groups. Their combined inductive and resonance effects significantly reduce the electron density of the aromatic ring.<sup>[1]</sup> This electronic characteristic governs the molecule's reactivity in electrophilic aromatic substitution reactions and influences the properties of adjacent functional groups. The bromomethyl (-CH<sub>2</sub>Br) group provides a highly reactive site for nucleophilic substitution, as the bromine atom is an excellent leaving group.

A summary of its core identifiers and properties is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrF <sub>3</sub> NO <sub>2</sub>	<sup>[1][2][3][4][5][6][7]</sup>
Molecular Weight	284.03 g/mol	<sup>[1][2][3][4][5]</sup>
CAS Number	694499-22-4	<sup>[1][2][3][4][5]</sup>
Appearance	Solid	<sup>[3]</sup>
IUPAC Name	1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene	<sup>[1][2]</sup>
Synonyms	4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(bromomethyl)-5-nitrobenzotrifluoride	<sup>[3]</sup>

## Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the distinct reactivity of its functional groups. The interplay between the reactive benzylic bromide and the electron-deficient aromatic ring allows for a diverse range of chemical transformations.

## Nucleophilic Substitution at the Benzylic Carbon

The primary reaction pathway exploited in synthesis is the nucleophilic substitution of the bromide ion from the bromomethyl group. The stability of the resulting benzylic carbocation intermediate, coupled with the excellent leaving group ability of bromide, makes this position highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols,

carbanions). This reaction is fundamental to its use as a building block for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety into larger, more complex molecules.

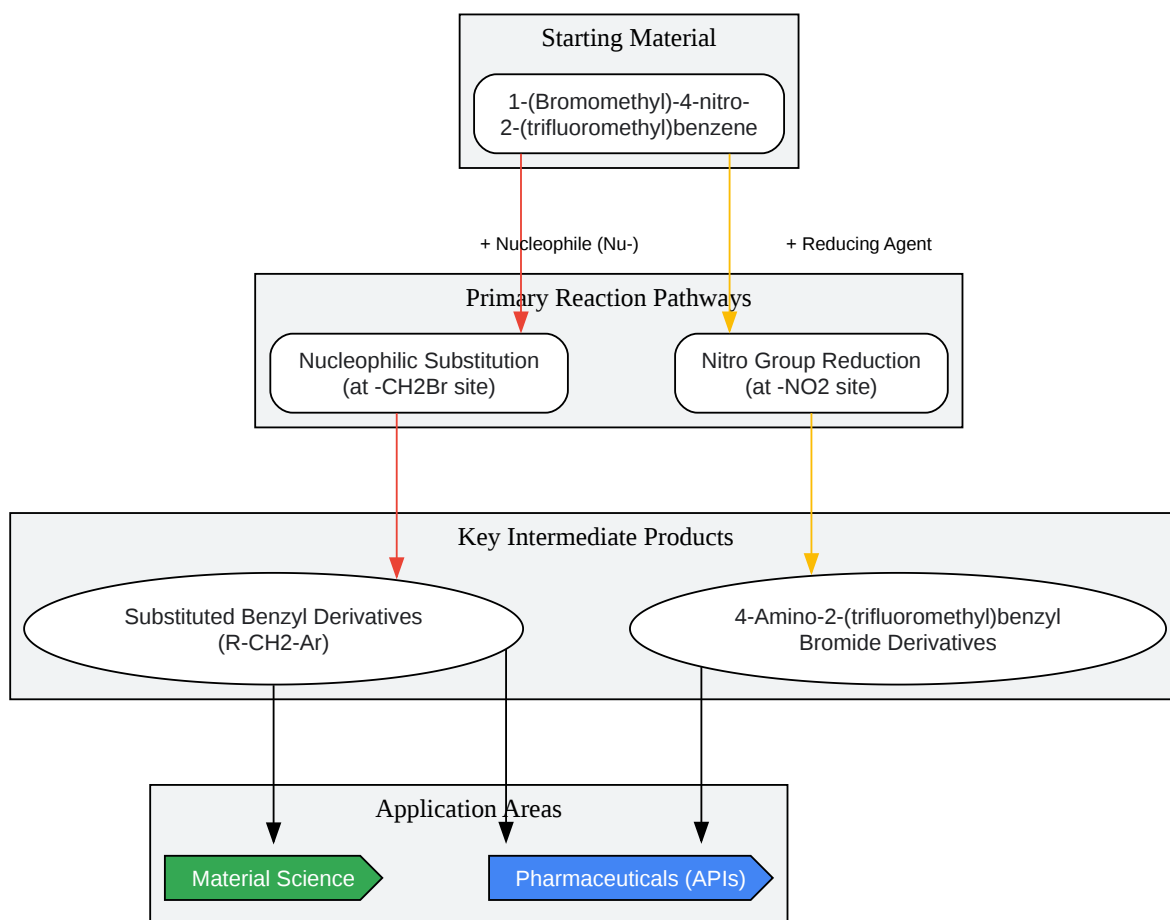
## Reduction of the Nitro Group

The nitro group can be readily reduced to an amine ( $-NH_2$ ) using standard reducing agents such as tin(II) chloride ( $SnCl_2$ ), hydrogen gas with a palladium catalyst ( $H_2/Pd$ ), or iron powder (Fe) in acidic medium. This transformation is a cornerstone of many synthetic strategies, as it unmask a nucleophilic and synthetically versatile amino group, enabling further derivatization through amide bond formation, diazotization, or other amine-specific reactions.

## Electrophilic Aromatic Substitution

While the benzene ring is strongly deactivated by the nitro and trifluoromethyl groups, forcing conditions can potentially allow for further electrophilic aromatic substitution. The directing effects of the existing substituents would need to be carefully considered for any such transformation.

The logical flow of its synthetic utility is depicted in the workflow diagram below.



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Caption: Synthetic utility workflow of the title compound.

## Strategic Synthesis Protocols

Several synthetic routes can produce **1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene**. The choice of method often depends on the availability and cost of the starting materials.

## Protocol: Nitration of a Brominated Precursor

This common approach involves the nitration of a suitable brominated and trifluoromethylated toluene derivative.

Workflow:

- Starting Material: 1-Bromo-2-(trifluoromethyl)benzene.
- Reaction: Nitration using a mixture of nitric acid ( $\text{HNO}_3$ ) and sulfuric acid ( $\text{H}_2\text{SO}_4$ ).
- Intermediate: 1-Bromo-4-nitro-2-(trifluoromethyl)benzene.
- Reaction: Radical bromination of the methyl group, often using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light.
- Final Product: **1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene**.

A patent describes a multi-step synthesis starting from m-trifluoromethylphenyl chloride, which involves nitration, ammonification, bromination, and finally a deamination reaction to yield a related isomer, 4-bromo-2-nitro trifluoromethyl benzene, highlighting the modularity of these synthetic steps.[8]

## Protocol: Bromination of a Nitrated Precursor

An alternative strategy begins with the corresponding nitrated toluene compound.

- Starting Material: 4-Nitro-2-(trifluoromethyl)toluene.
- Reaction: Free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) and a light source or radical initiator.
- Product: **1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene**.

Causality in Protocol Choice: The selection between these primary routes is dictated by precursor availability. The bromination of a benzylic methyl group is a well-established and reliable reaction. The critical step is often the regioselective nitration, which must be controlled

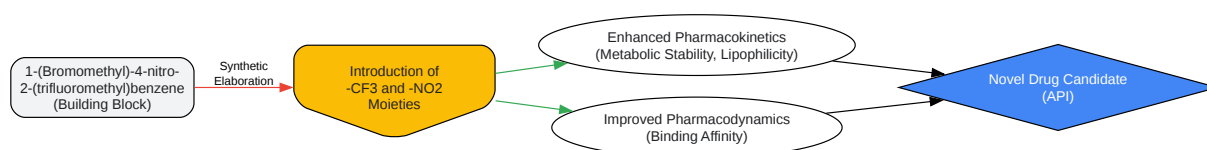
to achieve the desired 4-nitro isomer in high yield. The strong directing effects of the existing substituents on the ring are paramount in this step.

## Applications in Drug Discovery and Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic properties.[9] Consequently, trifluoromethylated building blocks like **1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene** are of great interest.

This compound serves as a critical intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). For instance, its derivatives have been explored in the development of anti-prostate cancer agents, where the core structure is used to build molecules that target specific biological pathways.[10] The dual reactivity allows medicinal chemists to first attach the benzyl fragment to a core scaffold via nucleophilic substitution and subsequently modify the nitro group to fine-tune pharmacological properties.

The logical relationship for its application in drug discovery is visualized below.



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Caption: Role as a building block in drug discovery.

## Safety, Handling, and Storage

As a reactive benzylic bromide, **1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene** requires careful handling to ensure laboratory safety.

- Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[11][12] Inhalation of dust or vapors may cause respiratory irritation.[11][13]
- Handling: Use only within a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][14] Avoid dust formation and accumulation.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep away from incompatible materials, heat, and sources of ignition.[14]
- First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[11][14] If inhaled, move the victim to fresh air.[14] If ingested, do NOT induce vomiting and call a physician immediately. [14]

## Conclusion

**1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene** is a synthetically valuable intermediate whose utility is defined by its distinct functional groups. The reactive benzylic bromide allows for its incorporation into larger molecular frameworks, while the electron-withdrawing nitro and trifluoromethyl groups confer important electronic properties that are highly desirable in modern drug design. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher or scientist aiming to leverage this potent building block for the creation of novel chemical entities.

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